4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a pyrimidine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group, making it a molecule of interest for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the 3-chlorophenyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting appropriate precursors such as 2,4-dichloropyrimidine with 3,5-dimethyl-1H-pyrazole under basic conditions.
Coupling Reaction: Finally, the two synthesized intermediates are coupled together under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: can be compared with other piperazine and pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its individual components or other similar compounds.
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6/c1-14-10-15(2)26(23-14)19-12-18(21-13-22-19)25-8-6-24(7-9-25)17-5-3-4-16(20)11-17/h3-5,10-13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOKTQVZCNIACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.